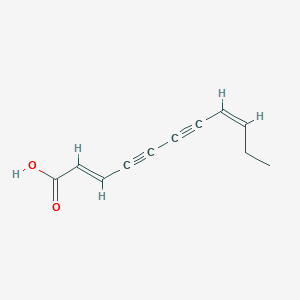

2E,8Z-Undecadiene-4,6-diynoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.2 g/mol |

IUPAC Name |

(2E,8Z)-undeca-2,8-dien-4,6-diynoic acid |

InChI |

InChI=1S/C11H10O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h3-4,9-10H,2H2,1H3,(H,12,13)/b4-3-,10-9+ |

InChI Key |

SESVVWQTIKATCE-PWGWRZEZSA-N |

Isomeric SMILES |

CC/C=C\C#CC#C/C=C/C(=O)O |

Canonical SMILES |

CCC=CC#CC#CC=CC(=O)O |

Origin of Product |

United States |

Iii. Biosynthesis and Metabolic Pathways of 2e,8z Undecadiene 4,6 Diynoic Acid

Elucidation of Precursor Molecules in the Biosynthetic Route

The biosynthesis of polyacetylenic fatty acids is understood to originate from C18 fatty acids, which are common products of primary metabolism. nih.govresearchgate.net The most likely precursors for the formation of 2E,8Z-undecadiene-4,6-diynoic acid are oleic acid (C18:1) and its derivative, linoleic acid (C18:2). researchgate.net These precursor molecules are synthesized by the Fatty Acid Synthase (FAS) complex.

The initial steps of the proposed pathway involve the modification of these C18 fatty acids on the endoplasmic reticulum. nih.gov Radiochemical tracer studies have consistently supported that C16 and C18 fatty acids are the starting points for the biosynthesis of a wide range of polyacetylenes. nih.gov

For a C11 compound like this compound to be formed from a C18 precursor, a chain-shortening mechanism is necessary. Plausible mechanisms include β-oxidation or oxidative cleavage of the fatty acid chain after the initial desaturation and acetylenation steps have occurred. nih.gov

Table 1: Putative Precursor Molecules in the Biosynthesis of this compound

| Precursor Molecule | Chemical Formula | Role in Biosynthesis |

|---|---|---|

| Oleic Acid | C₁₈H₃₄O₂ | Initial C18 fatty acid precursor. |

| Linoleic Acid | C₁₈H₃₂O₂ | Product of oleic acid desaturation; direct precursor for acetylenase activity. |

| Crepenynic Acid | C₁₈H₃₀O₂ | First acetylenic intermediate formed from linoleic acid. |

| C18 Polyacetylenic Intermediate | Variable | Further desaturated C18 intermediate prior to chain shortening. |

Enzymatic Steps and Key Biocatalysts Involved in Formation

The transformation of C18 fatty acid precursors into polyacetylenic compounds is a multi-step enzymatic process. The key enzymes are believed to be membrane-bound and located on the endoplasmic reticulum.

The initial steps in the biosynthesis of polyacetylenes involve the introduction of additional double and triple bonds into the fatty acid chain. This is primarily carried out by a class of enzymes known as fatty acid desaturases (FADs). nih.gov Specifically, FAD2-type enzymes, which are typically involved in converting oleic acid to linoleic acid, have been shown to have divergent functions in polyacetylene biosynthesis, including acting as acetylenases. unr.edu

The formation of the conjugated diene and diyne structure of this compound would require a series of desaturation and subsequent acetylenation reactions. While the term "dehydratase" is part of the user's outline, in the context of fatty acid modification to form double and triple bonds, the primary enzymes are desaturases and acetylenases, which catalyze dehydrogenation reactions.

Fatty Acid Synthase (FAS): The role of FAS is fundamental to the biosynthesis of this compound as it is responsible for the de novo synthesis of the initial C16 and C18 saturated fatty acid precursors (palmitic and stearic acid), which are then desaturated to form oleic acid. nih.gov

Polyketide Synthase (PKS): While the primary route to many plant polyacetylenes is through the modification of fatty acids, some polyacetylenic natural products are known to be derived from polyketide precursors. nih.govresearchgate.net PKSs assemble their products through the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. It is plausible that a hybrid pathway involving both FAS and PKS enzymes could be responsible for the biosynthesis of certain polyacetylenes. However, for most plant-derived polyacetylenic fatty acids, the evidence more strongly supports a pathway originating from FAS-derived precursors.

Table 2: Key Putative Enzymes in the Biosynthesis of this compound

| Enzyme Class | Specific Enzyme (Putative) | Catalyzed Reaction |

|---|---|---|

| Fatty Acid Desaturase (FAD) | Δ12-desaturase (FAD2) | Oleic acid → Linoleic acid |

| Acetylenase (a divergent FAD2) | Δ12-acetylenase | Linoleic acid → Crepenynic acid |

| Desaturases/Acetylenases | Front-end desaturases | Formation of conjugated double and triple bonds |

| Oxidative Enzymes | Lipoxygenase/Cytochrome P450 | May be involved in chain cleavage |

| Beta-oxidation Enzymes | Acyl-CoA oxidase/dehydrogenase | Putative chain shortening from C18 to C11 |

Genetic Basis of this compound Biosynthesis

The genes responsible for the biosynthesis of polyacetylenes are often found organized in biosynthetic gene clusters (BGCs). This clustering facilitates the co-regulation of the genes involved in the metabolic pathway.

While a specific gene cluster for this compound has not been identified, research on other polyacetylenes in plants like carrot (Daucus carota) and various species in the Asteraceae family has revealed BGCs containing the necessary desaturase and acetylenase genes. unr.eduplantae.org These clusters often contain multiple, functionally diverse copies of FAD2-like genes. The identification of such a cluster for our target compound would involve genome mining for FAD-like sequences and analyzing their expression patterns in tissues where the compound is produced.

The expression of genes within polyacetylene biosynthetic clusters is typically under tight transcriptional control. Their expression is often induced by specific developmental cues or environmental stresses, such as pathogen attack. nih.gov This suggests the involvement of specific transcription factors that bind to promoter regions of the biosynthetic genes to activate their transcription. In the case of polyoxin (B77205) biosynthesis, a transcriptional regulator, PolY, has been shown to control a pathway-specific regulatory gene. A similar hierarchical regulatory cascade is plausible for polyacetylene biosynthesis.

Metabolic Interconversion and Degradation Pathways

The metabolic fate of polyacetylenic fatty acids such as this compound is an area of ongoing research. While direct studies detailing the specific interconversion and degradation pathways of this C11 polyacetylene are limited, inferences can be drawn from the established metabolism of other polyacetylenes and fatty acids in various organisms. nih.gov The degradation of these compounds is crucial for regulating their concentration and biological activity within cells.

The primary proposed mechanism for the degradation of polyacetylenic fatty acids is through pathways analogous to those for common fatty acids, principally β-oxidation. This process would systematically shorten the carbon chain of the molecule. For a C11 compound like this compound, β-oxidation would likely lead to the formation of shorter-chain acetylenic and olefinic acids and eventually be broken down into smaller molecules that can enter central metabolism. The presence of conjugated triple and double bonds may, however, necessitate the action of specialized enzymes to facilitate their reduction or isomerization before β-oxidation can proceed efficiently.

Interconversion pathways may involve the enzymatic modification of the double and triple bonds. For instance, reductases could saturate one or more of the unsaturated bonds, converting the polyacetylene into a more saturated fatty acid derivative. Conversely, desaturases could introduce additional unsaturation, though this is more commonly associated with biosynthetic pathways. nih.govresearchgate.net

In plants, polyacetylenes can be subject to various modifications, including hydroxylation and epoxidation, catalyzed by divergent forms of fatty acid desaturase 2 (FAD2) enzymes. researchgate.net These modifications can alter the compound's biological activity and solubility, potentially marking it for further degradation or storage. For example, the conversion of falcarinol (B191228) to falcarindiol (B120969) represents such a hydroxylation step. lth.se While not directly documented for this compound, similar enzymatic transformations are plausible.

Fungal systems have also been shown to metabolize polyacetylenes. Some fungi can detoxify polyacetylenes by interfering with their mechanism of action, such as by altering ergosterol (B1671047) biosynthesis, which is a target for some polyacetylenes. researchgate.net This suggests that fungi possess enzymatic machinery capable of modifying or degrading these compounds.

The table below summarizes the key enzymes and compound types that are likely involved in the metabolic interconversion and degradation of polyacetylenes like this compound, based on current research into polyacetylene metabolism.

| Enzyme/Process | Potential Role in Metabolism | Precursor/Substrate | Potential Product(s) |

| β-Oxidation Enzymes | Catabolic breakdown of the fatty acid chain. | Polyacetylenic fatty acids | Shorter-chain fatty acids, Acetyl-CoA |

| Reductases | Saturation of double or triple bonds. | Polyunsaturated/polyacetylenic fatty acids | More saturated fatty acid derivatives |

| Hydroxylases | Introduction of hydroxyl groups. | Polyacetylenic fatty acids | Hydroxylated polyacetylenes |

| Epoxidases | Formation of epoxide rings. | Polyacetylenic fatty acids | Epoxidized polyacetylenes |

Iv. Chemical Synthesis and Analog Design of 2e,8z Undecadiene 4,6 Diynoic Acid

Total Synthesis Strategies for 2E,8Z-Undecadiene-4,6-Diynoic Acid

The complete chemical synthesis of this compound from simple, commercially available starting materials necessitates careful planning and execution of stereoselective reactions.

A plausible retrosynthetic analysis of this compound identifies several key disconnections that simplify the target molecule into more readily accessible fragments. The primary disconnections focus on the formation of the carbon-carbon bonds that constitute the conjugated enediyne backbone.

A logical approach begins with disconnecting the C7-C8 bond, which simplifies the molecule into two main fragments: a C7 aldehyde or a related electrophile and a C4 phosphonium ylide or a corresponding nucleophile. This disconnection points towards a Wittig-type reaction or a related olefination strategy to construct the Z-configured C8-C9 double bond. Further disconnection of the diyne moiety (C4-C5 and C6-C7) can be envisioned through a Cadiot-Chodkiewicz or a related palladium-catalyzed coupling reaction of terminal alkynes. The E-configured C2-C3 double bond can be introduced via another stereoselective olefination, such as a Horner-Wadsworth-Emmons reaction.

This analysis leads to a convergent synthetic strategy where key fragments are synthesized separately and then coupled together in the final stages. The primary building blocks identified through this retrosynthetic approach are typically a propargylic alcohol derivative, a terminal alkyne, and a phosphonium salt or phosphonate ester.

Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Reactions

| Disconnection | Bond(s) Broken | Key Fragments | Potential Forward Synthetic Reaction |

| Olefination (Z-selective) | C8=C9 | C1-C8 aldehyde, C9-C11 ylide/phosphonate | Wittig reaction, Still-Gennari olefination |

| Olefination (E-selective) | C2=C3 | C1-C2 aldehyde/ester, C3-C4 ylide/phosphonate | Horner-Wadsworth-Emmons reaction, Julia-Kocienski olefination |

| Alkyne Coupling | C4-C5 or C6-C7 | Terminal alkyne, Halo-alkyne | Cadiot-Chodkiewicz coupling, Sonogashira coupling, Glaser coupling |

The construction of the specific E and Z geometries of the double bonds is the most critical aspect of the total synthesis of this compound.

Synthesis of the (E)-Alkene: The formation of the C2-C3 double bond with E-stereochemistry is commonly achieved using the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde. The use of stabilized ylides in the HWE reaction generally favors the formation of the thermodynamically more stable E-alkene.

Synthesis of the (Z)-Alkene: The C8-C9 double bond with Z-stereochemistry can be constructed using a classic Wittig reaction with a non-stabilized ylide. These reactions typically proceed through a kinetically controlled pathway that favors the formation of the Z-alkene. Alternatively, modifications of the Wittig reaction, such as the Schlosser modification, can be employed to enhance Z-selectivity. Another powerful method for the stereoselective synthesis of Z-alkenes is the reduction of an internal alkyne using Lindlar's catalyst (hydrogenation of a triple bond to a cis-double bond).

Construction of the Diyne Moiety: The conjugated diyne is typically assembled using metal-catalyzed cross-coupling reactions. The Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base, is a classic method for generating unsymmetrical diynes. More modern approaches often utilize palladium catalysts, such as in the Sonogashira coupling, which can also be adapted for the synthesis of diynes.

A representative synthetic sequence would involve the initial preparation of the key building blocks, followed by their sequential coupling. For instance, a terminal alkyne fragment could be coupled with a halo-alkene to form an enyne, which is then further coupled with another terminal alkyne to construct the enediyne core. Subsequent olefination reactions would then establish the required stereochemistry of the double bonds, followed by the final functional group manipulations to yield the carboxylic acid.

Semi-Synthesis and Derivatization Methodologies

Semi-synthesis and derivatization are crucial for exploring the biological activity of this compound and for conducting mechanistic studies.

To understand the relationship between the chemical structure of this compound and its biological activity, a variety of analogues can be synthesized. These modifications can probe the importance of different structural features, such as the chain length, the stereochemistry of the double bonds, the presence of the diyne, and the carboxylic acid functionality.

Table 2: Examples of Scaffold Modifications for SAR Studies

| Modification Site | Type of Modification | Rationale for Modification |

| Carboxylic Acid | Esterification, Amidation | To investigate the role of the acidic proton and to alter polarity and cell permeability. |

| Alkene Geometry | Synthesis of E,E-, Z,Z-, and Z,E-isomers | To determine the importance of the specific stereochemistry of the double bonds for biological activity. |

| Diyne Moiety | Reduction to a diene, replacement with other functional groups | To assess the contribution of the diyne system to the overall activity and to investigate its potential role as a reactive center. |

| Alkyl Chain | Variation of chain length (shortening or lengthening) | To explore the optimal chain length for interaction with biological targets. |

| Introduction of Functional Groups | Hydroxylation, Halogenation | To introduce new interaction points and to modify the electronic properties of the molecule. |

These modifications are typically achieved by adapting the total synthesis route to incorporate different building blocks or by performing chemical transformations on the final natural product.

To trace the metabolic fate of this compound and to identify its molecular targets, isotopically labeled analogues are indispensable tools.

Isotopic Labeling: The introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) allows for the tracking of the molecule using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For example, ¹³C-labeled precursors can be used in the synthesis to generate a labeled version of the final compound. Deuterium can be introduced at specific positions by using deuterated reagents during the synthesis, such as in reduction or olefination steps.

Radiolabeling: For more sensitive detection in biological systems, radioactive isotopes like tritium (³H) or carbon-14 (¹⁴C) can be incorporated. Tritium labeling can often be achieved by catalytic tritiation of an unsaturated precursor.

Fluorescent Labeling: Attaching a fluorescent tag to the molecule allows for its visualization in cells and tissues using fluorescence microscopy. The carboxylic acid group is a common site for the attachment of a fluorescent reporter group via an amide or ester linkage. Care must be taken to ensure that the fluorescent tag does not significantly alter the biological activity of the parent compound.

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysts

While the total chemical synthesis of polyunsaturated fatty acids can be complex, chemoenzymatic approaches offer a promising alternative by leveraging the high selectivity of enzymes for certain transformations.

Lipase-Catalyzed Reactions: Lipases are enzymes that can catalyze the formation and hydrolysis of ester bonds. They can be used in the final steps of a synthesis to hydrolyze an ester precursor to the free carboxylic acid under mild conditions, which can be advantageous for sensitive molecules like polyacetylenes. Lipases can also be used for the stereoselective acylation or deacylation of racemic intermediates, allowing for the separation of enantiomers.

Desaturases and Acetylenases: In nature, polyacetylenes are synthesized from fatty acid precursors by the action of desaturase and acetylenase enzymes. While the direct use of these enzymes in a synthetic laboratory setting is still challenging, advances in biotechnology and enzyme engineering may one day allow for their application in the biocatalytic production of this compound and its analogues. This could involve the use of whole-cell biotransformations or isolated enzymes to perform specific desaturation or acetylene-forming reactions on a synthetic precursor.

The development of efficient and scalable synthetic routes to this compound and its analogues is crucial for advancing our understanding of its biological functions and for exploring its therapeutic potential. The combination of modern synthetic organic chemistry with biocatalysis holds great promise for the future production of this and other complex polyacetylenic natural products.

V. Biochemical Interactions and Molecular Mechanisms of 2e,8z Undecadiene 4,6 Diynoic Acid

Target Identification and Receptor Binding Studies (In Vitro/Ex Vivo)

Direct target identification and receptor binding studies for 2E,8Z-undecadiene-4,6-diynoic acid are not available in the current scientific literature. The identification of specific molecular targets is a crucial step in understanding the pharmacological or toxicological profile of a compound. For polyacetylenic fatty acids in general, research has pointed towards a range of potential protein targets.

For instance, some polyacetylenes have been shown to interact with receptors involved in cellular signaling. An example from a related class of compounds is the high-affinity, noncompetitive inhibition of nicotinic acetylcholine (B1216132) receptors by certain frog-derived alkaloids that possess polyacetylenic moieties nih.gov. While structurally different, this highlights the potential for the acetylenic functional group to play a role in receptor binding.

Future research on this compound would likely involve screening assays against a panel of known receptors and cellular targets to identify specific binding partners. Techniques such as affinity chromatography, surface plasmon resonance, and computational docking studies would be instrumental in this endeavor.

Enzymatic Modulation and Inhibition Kinetics

There is no specific data on the enzymatic modulation or inhibition kinetics of this compound. However, studies on other acetylenic fatty acids have demonstrated significant interactions with various enzymes, suggesting that this compound may also possess such activities.

Polyacetylenic acids have been reported to inhibit enzymes involved in inflammatory pathways, such as those responsible for prostaglandin (B15479496) biosynthesis nih.gov. A notable example is tetradecyl-2,4-diynoic acid (TDYA), a conjugated acetylenic acid, which has been identified as a specific inhibitor of acyl-CoA oxidase-1 (ACOX1), a key enzyme in peroxisomal fatty acid β-oxidation nih.gov. The inhibition of ACOX1 by TDYA was shown to reduce liver lipids and reactive oxygen species accumulation nih.gov.

Furthermore, polyunsaturated fatty acyl-coenzyme As have been found to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis nih.gov. Given that this compound is an unsaturated fatty acid, it or its CoA ester could potentially exhibit similar inhibitory effects on enzymes within the lipid metabolism pathways.

Table 1: Examples of Enzymatic Inhibition by Acetylenic Fatty Acids

| Acetylenic Fatty Acid | Target Enzyme | Type of Inhibition | Biological Context | Reference |

| Tetradecyl-2,4-diynoic acid (TDYA) | Acyl-CoA oxidase-1 (ACOX1) | Specific Inhibition | Hepatic lipid metabolism, ROS reduction | nih.gov |

| Polyunsaturated fatty acyl-CoAs | HMG-CoA reductase (HMGCR) | Inhibition | Cholesterol biosynthesis | nih.gov |

| General Polyacetylenic Acids | Prostaglandin Biosynthesis Enzymes | Inhibition | Anti-inflammatory response | nih.gov |

This table presents examples from related compounds to illustrate potential activities, as direct data for this compound is not available.

Cellular Pathway Perturbations and Signaling Cascade Analysis

Specific studies on how this compound perturbs cellular pathways and signaling cascades have not been conducted. However, research on the broader class of polyunsaturated and polyacetylenic fatty acids provides a framework for potential interactions.

Polyacetylenic fatty acids are intrinsically linked to lipid metabolism, as they are derived from common fatty acids like oleic and linoleic acid through the action of desaturases and acetylenases researchgate.netresearchgate.netmdpi.com. Their biosynthesis is a part of the broader fatty acid metabolism network in plants and other organisms nih.gov.

It is plausible that this compound could influence lipid metabolism in several ways. For instance, it could act as a substrate for further enzymatic modification, be incorporated into more complex lipids, or modulate the activity of key regulatory enzymes in fatty acid synthesis and degradation nih.govomu.edu.tr. The inhibition of ACOX1 by a related acetylenic acid suggests a direct role in regulating fatty acid oxidation nih.gov. Furthermore, the regulation of transcription factors such as SREBPs, which are master regulators of lipid homeostasis, can be influenced by fatty acids nih.gov.

There is no direct research on the interaction of this compound with cellular membranes. However, it is well-established that fatty acids can incorporate into the lipid bilayers of cell membranes, thereby altering their physical properties such as fluidity and permeability sdu.dknih.govnih.govfrontiersin.org.

The presence of both double and triple bonds in the structure of this compound would likely influence its packing within the membrane. Unsaturated fatty acids generally increase membrane fluidity, which can, in turn, affect the function of membrane-bound proteins and transport processes nih.govmdpi.com. Studies have shown that the incorporation of fatty acids can disturb membrane integrity and chain packing sdu.dknih.gov. This perturbation can lead to an increase in membrane permeability, a phenomenon that has been explored for its potential in drug delivery systems sdu.dknih.gov.

Oxidative Stress Response and Antioxidant System Modulation

The role of this compound in oxidative stress and antioxidant system modulation has not been specifically investigated. However, due to its polyunsaturated nature, it is susceptible to lipid peroxidation, a key process in oxidative stress nih.govresearchgate.net. The multiple double and triple bonds in its structure make it a potential target for reactive oxygen species (ROS).

Interactions with Macromolecules (Proteins, Nucleic Acids)

Direct evidence of interactions between this compound and macromolecules such as proteins and nucleic acids is lacking. However, based on the general behavior of fatty acids, several potential interactions can be postulated.

Fatty acids and their derivatives are known to bind to a variety of proteins. These include fatty acid binding proteins (FABPs) that are involved in their transport and trafficking within the cell, and enzymes for which they are substrates or modulators researchgate.netrsc.org. The covalent modification of proteins by fatty acids or their reactive metabolites is also a possibility.

Interactions with nucleic acids are less commonly reported for fatty acids. However, reactive products of lipid peroxidation can form adducts with DNA, leading to mutations and cellular damage. Given the susceptibility of polyunsaturated fatty acids to oxidation, this is a potential indirect mechanism of interaction with nucleic acids.

Vii. Advanced Analytical and Spectroscopic Characterization Techniques in 2e,8z Undecadiene 4,6 Diynoic Acid Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolomics

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial confirmation of the molecular formula of 2E,8Z-undecadiene-4,6-diynoic acid. By providing a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm, HRMS allows for the unambiguous determination of the elemental composition. For this compound (C11H10O2), the expected exact mass would be calculated and compared against the measured mass.

In the context of metabolomics, HRMS, often coupled with liquid chromatography (LC-HRMS), enables the detection and identification of this compound and its potential metabolites in biological extracts. The high resolution and sensitivity of this technique are critical for distinguishing the target compound from a multitude of other endogenous molecules within a complex sample.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C11H10O2 |

| Calculated Exact Mass | 174.0681 u |

| Ionization Mode | Electrospray Ionization (ESI) Negative |

| Observed Ion | [M-H]⁻ |

| Measured m/z | 173.0609 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural and stereochemical elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships between atoms.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The coupling constant (J-value) between the protons on the C2-C3 double bond is characteristic of its E-configuration (typically around 15 Hz).

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the sp-hybridized carbons of the diyne moiety and the sp²-hybridized carbons of the diene are particularly diagnostic.

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that reveals through-space correlations between protons that are in close proximity, which is key for confirming the Z-configuration of the C8-C9 double bond.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | ~175.0 (COOH) |

| 2 | ~7.30 (d) | ~140.0 |

| 3 | ~5.90 (dt) | ~115.0 |

| 4 | - | ~80.0 |

| 5 | - | ~75.0 |

| 6 | - | ~75.0 |

| 7 | - | ~80.0 |

| 8 | ~6.20 (dt) | ~145.0 |

| 9 | ~5.60 (dq) | ~110.0 |

| 10 | ~2.20 (quintet) | ~20.0 |

| 11 | ~1.10 (t) | ~13.0 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum would be expected to show a broad absorption for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and characteristic absorptions for the C≡C triple bonds and C=C double bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugated system of enediyne in this compound gives rise to strong absorption in the UV-Vis region. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation.

Table 3: Characteristic IR and UV-Vis Absorption Data for this compound

| Technique | Functional Group | Characteristic Absorption |

| IR | O-H (Carboxylic Acid) | ~3300-2500 cm⁻¹ (broad) |

| IR | C=O (Carboxylic Acid) | ~1710 cm⁻¹ |

| IR | C≡C (Alkyne) | ~2200-2100 cm⁻¹ (weak to medium) |

| IR | C=C (Alkene) | ~1650-1600 cm⁻¹ |

| UV-Vis | Conjugated enediyne | ~250-350 nm |

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is not chiral, some of its derivatives or related natural products could be. In such cases, or to confirm the absence of any chiral impurities, chiral chromatography would be employed. This technique uses a chiral stationary phase (CSP) to separate enantiomers, allowing for the determination of the enantiomeric excess (ee) of a sample.

Quantitative Analysis in Complex Biological Matrices (Research Focus)

A significant area of research focuses on the accurate quantification of this compound in complex biological matrices such as plasma, tissues, or cell cultures. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. The development of a robust and validated LC-MS/MS method requires careful optimization of sample preparation (e.g., solid-phase extraction), chromatographic conditions, and mass spectrometric parameters. The use of a stable isotope-labeled internal standard is often essential for achieving high accuracy and precision.

Viii. Computational and Theoretical Studies of 2e,8z Undecadiene 4,6 Diynoic Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are at the forefront of computational drug discovery and molecular biology. These techniques allow researchers to predict and analyze the interaction between a small molecule (a ligand), such as 2E,8Z-undecadiene-4,6-diynoic acid, and a macromolecular target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method is crucial for identifying potential biological targets and understanding the structural basis of inhibition or activation. For this compound, docking studies could be employed to screen it against a library of known protein targets, such as enzymes involved in inflammatory pathways or cell signaling. For instance, studies on other polyunsaturated fatty acids (PUFAs) have successfully used molecular docking to investigate their binding to proteins like the SARS-CoV-2 spike protein, suggesting a role in stabilizing certain protein conformations. nih.govnih.gov A similar approach could reveal potential protein partners for this compound.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the interaction, conformational changes, and the role of solvent molecules. frontiersin.org Following a promising docking result, MD simulations of this compound bound to a putative target would be the logical next step. These simulations can reveal the flexibility of the fatty acid within the binding pocket and calculate the binding free energy, providing a more accurate assessment of the interaction strength. acs.orgpitt.edu For example, MD simulations have been instrumental in understanding how PUFAs affect the properties of lipid membranes and interact with membrane-embedded proteins. pitt.edunih.gov

A hypothetical molecular docking study of this compound against a relevant enzyme, such as a cyclooxygenase (COX) or lipoxygenase (LOX), could yield data like the following:

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity, suggesting a stable interaction. |

| Interacting Residues | Arg120, Tyr355, Ser530 | Key amino acids in the active site forming hydrogen bonds or hydrophobic interactions. |

| Inhibition Constant (Ki) (nM) | 50 | A low predicted inhibition constant, indicating potential as a potent inhibitor. |

| This table is illustrative and based on typical results from molecular docking studies. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, geometry, and reactivity of a molecule. For a compound with a complex electronic system like this compound, featuring conjugated double and triple bonds, these calculations are particularly insightful.

Methods such as Density Functional Theory (DFT) can be used to determine a wide range of molecular properties. nih.gov These include the optimization of the molecule's three-dimensional geometry, the calculation of its vibrational frequencies (corresponding to its infrared spectrum), and the determination of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, quantum chemical calculations can be used to predict various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness. These parameters help in understanding how the molecule might behave in different chemical environments and its susceptibility to attack by electrophiles or nucleophiles. researchgate.net For instance, the calculated electrostatic potential map can highlight the electron-rich and electron-deficient regions of this compound, providing clues about its interaction with polar residues in a protein's active site.

A table of hypothetical quantum chemical data for this compound might look as follows:

| Property | Calculated Value | Significance |

| HOMO Energy (eV) | -6.2 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy (eV) | -1.5 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 4.7 | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment (Debye) | 2.8 | A measure of the molecule's overall polarity. |

| This table is for illustrative purposes and represents the type of data obtained from quantum chemical calculations. |

Cheminformatics Approaches for Structural Analog Prediction and Database Mining

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For this compound, cheminformatics tools can be invaluable for predicting its properties, identifying structurally similar compounds with known activities, and mining vast chemical databases. nih.govmdpi.com

Structural Analog Prediction: By representing the molecule as a set of numerical descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) or as a molecular fingerprint, it is possible to search databases for structurally similar compounds. nih.govrsc.org This can rapidly provide hypotheses about the potential biological activities of this compound based on the known activities of its analogs.

Database Mining: Public and proprietary databases, such as PubChem, ChEMBL, and the Dictionary of Natural Products, contain a wealth of information on millions of compounds. researchgate.net Mining these databases can reveal patterns in the occurrence of the undecadiene-diynoic acid scaffold, its known biological sources, and any reported biological data. This can help to place this compound in a broader chemical and biological context. For example, a search could reveal other natural products containing a diacetylene moiety and their associated biological activities. researchgate.netunison.mx

The following table illustrates how a cheminformatics analysis might compare this compound to a known bioactive compound:

| Descriptor | This compound | Known Bioactive Analog |

| Molecular Formula | C11H10O2 | C12H12O3 |

| Molecular Weight | 174.20 | 204.22 |

| Topological Polar Surface Area | 37.3 Ų | 46.5 Ų |

| Tanimoto Similarity | - | 0.85 |

| This table is illustrative and demonstrates the comparison of molecular descriptors. |

Biosynthetic Pathway Modeling and Flux Analysis

Understanding how an organism synthesizes a natural product is a fundamental question in biochemistry. Computational modeling can play a significant role in predicting the biosynthetic pathway of this compound.

Biosynthetic Pathway Prediction: The structure of this compound suggests a polyketide or fatty acid biosynthesis pathway. youtube.comcsun.eduwikipedia.org These pathways involve the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, by large enzyme complexes known as polyketide synthases (PKSs) or fatty acid synthases (FASs). nih.govnih.govnih.gov Computational tools can analyze the structure of the final product and retrospectively predict the sequence of enzymatic reactions and the specific domains within the PKS/FAS that are required for its synthesis.

Metabolic Flux Analysis (MFA): MFA is a powerful technique for quantifying the flow of metabolites through a metabolic network. nih.gov While primarily an experimental technique involving isotopic labeling, the data generated is heavily reliant on computational modeling for interpretation. If the organism producing this compound were identified and could be cultured, MFA could be used to understand how the central metabolism supports the production of this compound. This knowledge is crucial for any future efforts to enhance its production through metabolic engineering.

A simplified, hypothetical model for the biosynthesis of this compound is presented below:

| Step | Precursor(s) | Enzymatic Reaction | Intermediate |

| 1 | Acetyl-CoA | Acetyl-CoA Carboxylase | Malonyl-CoA |

| 2 | Acetyl-CoA + 4x Malonyl-CoA | Polyketide Synthase (PKS) | Linear Polyketide Chain |

| 3 | Linear Polyketide Chain | Dehydratase, Reductase, etc. | Modified Polyketide |

| 4 | Modified Polyketide | Thioesterase | This compound |

| This table outlines a plausible, though hypothetical, biosynthetic route. |

Ix. Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Undiscovered Biological Sources and Analogues

The discovery of novel bioactive compounds is often predicated on the exploration of unique ecological niches. frontiersin.orgmdpi.com Polyacetylenes are known to be produced by a wide array of organisms, including plants, fungi, and marine invertebrates, suggesting that the sources of 2E,8Z-Undecadiene-4,6-diynoic acid and its structural analogues are far from exhausted. researchgate.netnih.gov

Future exploration will likely pivot towards underexplored environments and organisms. Marine sponges, in particular, are recognized as "chemical factories" due to the immense chemical diversity of their secondary metabolites, many of which are produced by associated microorganisms. frontiersin.orgmdpi.comjapsonline.com Deep-sea sponges, which thrive under extreme environmental conditions, may have evolved unique biochemical pathways, representing a promising frontier for the discovery of new polyacetylenes. mdpi.com Likewise, fungi contain numerous "silent" or cryptic biosynthetic gene clusters that are not expressed under standard laboratory conditions. nih.gov Applying epigenetic modifiers or other specialized culture techniques could unlock this hidden chemical diversity, potentially revealing novel analogues of this compound. nih.gov

Systematic screening of plant families known for polyacetylene production, such as Asteraceae and Apiaceae, using modern analytical techniques can also continue to yield new compounds. oup.complantae.org The search for analogues is critical, as small structural modifications can lead to significant changes in biological activity.

| Organism Group | Rationale for Exploration | Key Examples/Genera | Relevant Findings |

|---|---|---|---|

| Marine Sponges | High chemical diversity; many metabolites produced by symbiotic microbes. frontiersin.orgmdpi.comjapsonline.com | Placospongia sp., Characella sp., Callyspongia sp. | Known producers of diverse polyacetylenes and other novel natural products. mdpi.comresearchgate.net |

| Fungi | Presence of numerous cryptic biosynthetic gene clusters for secondary metabolites. nih.gov | Aspergillus sp., Penicillium sp., Cantharellus sp. | Chemical epigenetic modifiers can induce the production of previously unobserved metabolites. nih.gov |

| Plants (Apiaceae, Asteraceae) | Well-established producers of a wide variety of polyacetylenes. researchgate.netnih.govoup.com | Daucus carota (Carrot), Bidens pilosa, Artemisia sp. | Source of extensively studied polyacetylenes like falcarinol (B191228); biosynthetic pathways are actively being elucidated. oup.comnih.gov |

| Cyanobacteria | Known producers of unique acetylenic fatty acids and polyketides. nih.gov | Moorea producens (formerly Lyngbya majuscula) | Source of jamaicamide, which contains a terminal alkyne moiety derived from a fatty acid precursor. nih.gov |

Advanced Mechanistic Investigations Using Omics Technologies

Elucidating the biosynthetic pathway of this compound is a prerequisite for its biotechnological production. Modern "omics" technologies provide a powerful, integrated toolkit for achieving this by correlating gene expression with metabolite production. nih.govfrontiersin.org A multi-omics approach, combining genomics, transcriptomics, and metabolomics, can rapidly identify candidate genes and pathway intermediates. researchgate.netresearchgate.net

A prospective research strategy would involve identifying an organism that produces the target compound and applying a comparative omics analysis. For instance, RNA-Seq data from different tissues or from the organism under different growth conditions can be compared. oup.complantae.org Genes whose expression profiles are highly correlated with the accumulation of this compound, as measured by mass spectrometry-based metabolomics, become strong candidates for involvement in its biosynthesis. researchgate.net This approach has been successfully used to identify the initial enzymes in the polyacetylene pathway in carrots. oup.complantae.orgunr.edu

Furthermore, advanced bioinformatics tools and platforms can integrate these large datasets to build predictive models of the biosynthetic pathway, linking specific genes to enzymatic functions and metabolites. frontiersin.orgresearchgate.net This detailed mechanistic understanding is essential for the subsequent development of biocatalytic and synthetic biology approaches.

| Omics Technology | Application to this compound Research | Expected Outcome |

|---|---|---|

| Genomics | Sequence the genome of a producing organism to identify the biosynthetic gene cluster (BGC). | Identification of all potential genes involved, including desaturases, acetylenases, PKS/FAS, and tailoring enzymes. acs.org |

| Transcriptomics (RNA-Seq) | Compare gene expression across different conditions (e.g., producing vs. non-producing) to find co-regulated genes. oup.com | A shortlist of candidate genes whose expression correlates with compound production. plantae.org |

| Proteomics | Identify the proteins (enzymes) present when the compound is being synthesized. | Confirmation of enzyme expression and identification of post-translational modifications. nih.gov |

| Metabolomics (LC-MS/MS) | Track the appearance of the final compound and potential precursors and intermediates. frontiersin.org | Structural confirmation of pathway intermediates and creation of a metabolic map. researchgate.net |

Development of Biocatalytic Production Methods

Once the biosynthetic enzymes are identified, they can be harnessed for in vitro or in vivo biocatalytic production. This approach offers a green alternative to complex chemical synthesis, leveraging the high specificity and efficiency of enzymes to perform difficult chemical transformations under mild conditions. nih.gov The biosynthesis of polyacetylenes involves key enzymatic steps, most notably the introduction of carbon-carbon triple bonds by specialized fatty acid desaturases known as acetylenases. nih.govnih.gov

Future research will focus on the discovery, characterization, and engineering of the specific enzymes from the this compound pathway. Key targets for study include the fatty acid synthase (FAS) or polyketide synthase (PKS) that builds the carbon backbone, the desaturases that create double bonds, and the crucial acetylenases that convert double bonds to triple bonds. nih.govnih.gov These enzymes could be produced in recombinant hosts like E. coli or yeast and used as purified catalysts or in whole-cell systems to convert simple, inexpensive fatty acid precursors into the high-value target compound. researchgate.netrsc.org Photoenzymatic methods, which use light to drive specific reactions, may also offer novel routes for decarboxylation or other modifications. researchgate.net

| Enzyme Class | Function in Polyacetylene Biosynthesis | Relevance to this compound |

|---|---|---|

| Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) | Builds the initial carbon chain from simple precursors like acetyl-CoA and malonyl-CoA. nih.gov | Responsible for producing the C11 undecanoid backbone. |

| Fatty Acid Desaturase (FAD) | Introduces C=C double bonds at specific positions on the fatty acid chain. nih.govchinbullbotany.com | Creates the olefinic bonds at the C2 and C8 positions. |

| Fatty Acid Acetylenase | A specialized desaturase that catalyzes the conversion of a C=C double bond into a C≡C triple bond. nih.govnih.gov | The key enzyme class for forming the di-yne moiety at the C4 and C6 positions. |

| Tailoring Enzymes (e.g., Hydroxylases, Reductases) | Perform final modifications on the polyacetylene backbone to create structural diversity. | May be involved in generating related analogues of the target compound. |

Integration with Synthetic Biology for Pathway Engineering

Synthetic biology represents the culmination of the preceding research trajectories, aiming to reconstruct and optimize the entire biosynthetic pathway for this compound in a robust, industrial host organism. nih.gov This "retrobiosynthesis" approach involves the design and assembly of biological parts—genes, enzymes, and regulatory elements—to create a microbial cell factory capable of producing the target molecule from simple feedstocks like glucose. dtu.dk

The engineering of modular PKS and FAS systems has become a cornerstone of synthetic biology, allowing for the production of custom molecules by swapping functional domains and modules. dtu.dknih.gov To produce this compound, a synthetic biology workflow would involve assembling a heterologous pathway in a host like Saccharomyces cerevisiae. This engineered pathway would include the core FAS/PKS machinery to produce the C11 backbone, followed by the specific desaturases and acetylenases identified through omics studies. researchgate.netresearchgate.net

Further engineering at the host level would be required to optimize precursor supply (e.g., malonyl-CoA) and divert metabolic flux towards the desired product, thereby maximizing yield. nih.gov This "plug-and-play" approach not only enables sustainable production but also provides a platform for generating novel analogues of this compound by systematically swapping or modifying the biosynthetic enzymes. researchgate.net

| Component | Function | Engineering Strategy |

|---|---|---|

| Host Organism | Provides the cellular machinery and metabolic precursors. | Selection of a well-characterized and genetically tractable host (e.g., S. cerevisiae, E. coli). |

| Core Synthase (FAS/PKS) | Produces the C11 fatty acid precursor. | Introduction of native or engineered synthase genes to ensure production of the correct chain length. researchgate.net |

| Desaturase/Acetylenase Cassette | Generates the characteristic unsaturations (ene-diyne-ene). | Cloning and expression of the specific desaturase and acetylenase genes identified from the native producer. nih.govresearchgate.net |

| Metabolic Engineering | Increases the supply of precursors (e.g., acetyl-CoA, malonyl-CoA, NADPH). | Overexpression of key metabolic enzymes in the host; knockout of competing pathways. nih.gov |

| Regulatory Elements | Controls the expression level of pathway genes. | Use of strong, inducible promoters to fine-tune enzyme expression and optimize pathway flux. |

Q & A

Q. How is 2E,8Z-Undecadiene-4,6-diynoic acid structurally identified and differentiated from its analogs?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Carbon-13 NMR is critical for resolving conjugated triple bonds and stereochemistry. For example, chemical shifts for acetylenic carbons in similar compounds (e.g., diatretyne 2) range between 60–100 ppm, with substituent effects altering shifts by ±5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) with negative ionization modes detects characteristic fragmentation patterns (e.g., sulfate or glucuronide conjugates in metabolic studies). Isotopic patterns and adducts (e.g., [M-H]⁻) help confirm molecular formulas .

- Chromatographic Separation: Reverse-phase HPLC with UV detection at 220–260 nm distinguishes geometric isomers (e.g., E/Z configurations) based on retention times .

Q. What synthetic strategies are used to prepare this compound and derivatives?

Methodological Answer:

- Stepwise Alkyne Coupling: Palladium-catalyzed Sonogashira reactions assemble conjugated diyne systems. Stereoselective reduction (e.g., Lindlar catalyst for cis-alkenes) introduces double bonds .

- Derivatization: Amide derivatives (e.g., isobutylamide, phenethylamide) are synthesized via carbodiimide-mediated coupling with amines .

- Natural Source Extraction: Slime moulds (Lycogala epidendrum) and plants (Sapium sebiferum) are potential sources, requiring Soxhlet extraction followed by silica gel chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Experimental Controls: Use in vitro assays with standardized cell lines (e.g., HepG2 for liver studies) and include negative controls (e.g., solvent-only treatments) to isolate compound-specific effects .

- Metabolite Profiling: Address discrepancies by analyzing metabolites (e.g., sulfate/glucuronide conjugates) in biological matrices. For example, urinary biomarker models combining fatty acid and polyphenol metabolites improve specificity (AUC >90%) .

- Dose-Response Validation: Replicate studies across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects or threshold behaviors .

Q. What advanced techniques elucidate the compound’s biosynthesis in natural sources?

Methodological Answer:

- Isotopic Labeling: Feed -acetate to Lycogala epidendrum cultures and track incorporation into the acetylenic backbone via NMR or LC-MS .

- Gene Clustering: Metagenomic sequencing of microbial symbionts in slime moulds identifies polyketide synthase (PKS) or fatty acid desaturase genes linked to diyne biosynthesis .

Q. How can researchers quantify this compound in complex biological samples?

Methodological Answer:

Q. What strategies validate the compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Analog Synthesis: Prepare derivatives (e.g., epoxy or hydroxylated analogs) and test against wild-type compounds in bioassays. For example, epoxy analogs in Lycogala show altered membrane interaction .

- Computational Modeling: Density Functional Theory (DFT) predicts electronic properties of triple bonds, while molecular docking identifies binding motifs in enzyme targets (e.g., cyclooxygenase) .

Q. How should stability studies be designed for this compound under laboratory conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.